molecular formula C8H9FN2O3 B8664792 2-[(2-Fluoro-6-nitrophenyl)amino]ethanol

2-[(2-Fluoro-6-nitrophenyl)amino]ethanol

Cat. No.: B8664792
M. Wt: 200.17 g/mol
InChI Key: HABIAWQPYSFYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluoro-6-nitrophenyl)amino]ethanol is a useful research compound. Its molecular formula is C8H9FN2O3 and its molecular weight is 200.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(2-fluoro-6-nitroanilino)ethanol

InChI

InChI=1S/C8H9FN2O3/c9-6-2-1-3-7(11(13)14)8(6)10-4-5-12/h1-3,10,12H,4-5H2

InChI Key

HABIAWQPYSFYAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Difluoronitrobenzene (15 g, 94.3 mmol) is dissolved in 200 mL of ethanol. Ethanolamine (11.4 ml, 188.7 mmol, 2 equiv) is added and the mixture stirred at room temperature overnight (reaction complete by TLC). Ethanol is evaporated and the resulting residue is dissolved in ethyl acetate, washed with water (to eliminate excess ethanolamine), dried over magnesium sulphate, filtered and evaporated to dryness, giving the desired product as a deep orange oil (18.3 g, 97%). This crude material was used for the next step without further purification.
Quantity
15 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
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Quantity
11.4 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-[(2-Fluoro-6-nitrophenyl)amino]ethanol was prepared starting from 1,2-difluoro-3-nitrobenzene (0.66 g) according to the procedure described for the synthesis of 2-[(2-bromo-6-nitrophenyl)amino]ethanol. Yield 0.78 g (95%). MS (ESI) m/z 201.1 [M+H]. 1H NMR (400 MHz, DMSO-D6) δ ppm: 3.56 (m, 4 H), 4.91 (m, 1H), 6.70 (m, 1H), 7.46 (m, 1H), 7.85 (bs, 1H), 7.89 (m, 1H).
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
2-[(2-bromo-6-nitrophenyl)amino]ethanol
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0 (± 1) mol
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